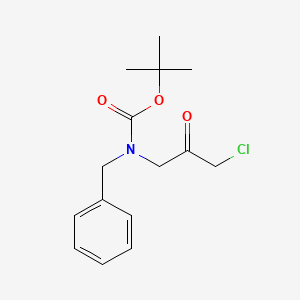

tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate

Description

Properties

Molecular Formula |

C15H20ClNO3 |

|---|---|

Molecular Weight |

297.78 g/mol |

IUPAC Name |

tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17(11-13(18)9-16)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |

InChI Key |

VDIBSSZUXALCDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- L-Phenylalanine or its esters : Often used as a chiral precursor.

- Chloroformic acid esters : Such as benzyl chloroformate (ClCOOBn) for introduction of the benzyl carbamate group.

- Halogenating agents : To introduce the chloro substituent at the α-position to the ketone.

General Synthetic Strategy

The synthesis typically involves:

Formation of Benzyl Carbamate Intermediate

The amino group of an amino acid ester (e.g., L-phenylalanine methyl ester) is reacted with benzyl chloroformate under basic conditions to form the N-benzyl carbamate protected intermediate. This reaction is generally carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to scavenge the released HCl.Halogenation and Ketone Formation

The protected amino ester is then subjected to halogenation at the α-position to the ketone functionality. This is often achieved by reaction with a halogenating reagent such as thionyl chloride or other chlorinating agents to yield the 3-chloro-2-oxopropyl moiety.Introduction of tert-Butyl Carbamate Group

The tert-butyl carbamate group is introduced either before or after halogenation, depending on the exact synthetic route, to protect the amine functionality. This is commonly done by reaction with tert-butyl chloroformate under basic conditions.Final Assembly

The final compound, this compound, is obtained by coupling the benzyl carbamate intermediate with the tert-butyl carbamate protected α-chloroketone under controlled conditions.

Representative Reaction Conditions

| Step | Reactants | Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Carbamate formation | Amino ester + benzyl chloroformate + base | Stirring under inert atmosphere | Dichloromethane (DCM) | 0–25 °C | 1–3 h | Base: triethylamine or similar |

| Halogenation | Carbamate intermediate + thionyl chloride or chlorinating agent | Controlled addition | DCM or THF | 0–40 °C | 2–6 h | Monitor for completion by TLC |

| tert-Butyl carbamate protection | Amino intermediate + tert-butyl chloroformate + base | Stirring | DCM or THF | 0–25 °C | 1–3 h | Base: triethylamine |

| Coupling and purification | Reaction mixture workup and purification | Extraction, chromatography | Various | Ambient | Variable | Purification by column chromatography |

Patent-Based Process Insights

According to US Patent US5591885A, a novel process for preparing halogenated α-aminoketone compounds, including benzyl carbamate derivatives, involves:

- Reacting L-phenylalanine esters with chloroformic acid esters (such as benzyl chloroformate) to produce carbamate-protected intermediates.

- Subsequent halogenation to introduce the chlorine atom at the α-position relative to the ketone.

- Reduction and further functionalization steps to yield the desired halogenated α-aminoketone carbamate compounds.

This patent describes the use of lower alkyl esters and benzyl chloroformate as reagents, with solvents such as dichloromethane and tetrahydrofuran, under carefully controlled temperature and pH conditions to optimize yield and purity. The process is scalable and suitable for industrial applications.

Reaction Mechanism and Chemical Analysis

- The carbamate formation proceeds via nucleophilic attack of the amino group on the chloroformate carbonyl carbon, releasing chloride ion and forming the carbamate linkage.

- The halogenation step involves electrophilic substitution at the α-position to the ketone, facilitated by the electron-withdrawing effect of the carbamate group.

- The tert-butyl carbamate acts as a protecting group, stabilizing the amine functionality during halogenation and other transformations.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Solvents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbamate protection with benzyl chloroformate | Benzyl chloroformate, base (triethylamine) | DCM, THF | 0–25 °C, 1–3 h | High selectivity, mild conditions | Requires inert atmosphere |

| Halogenation with thionyl chloride | Thionyl chloride or other chlorinating agents | DCM, THF | 0–40 °C, 2–6 h | Efficient α-chlorination | Sensitive to moisture |

| tert-Butyl carbamate introduction | tert-Butyl chloroformate, base | DCM, THF | 0–25 °C, 1–3 h | Protects amine, stable intermediate | Additional purification step |

| Coupling and purification | Reaction intermediates | Various | Ambient | Yields pure product | Requires chromatographic purification |

Research Outcomes and Applications

- The compound is a versatile intermediate in organic synthesis, particularly for preparing enzyme inhibitors targeting acetylcholinesterase, with potential applications in neurological disorder treatments.

- Studies have demonstrated the compound’s effective nucleophilic substitution reactivity due to the electrophilic chlorine atom.

- Industrial synthesis benefits from the scalability of the described methods, employing continuous flow reactors for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

Hydrolysis: Acidic or basic aqueous solutions are commonly employed.

Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, nitriles, or thiol derivatives.

Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Oxidation and Reduction: Formation of alcohols, ketones, or reduced amines.

Scientific Research Applications

Chemistry: tert-Butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be used to investigate the interactions of carbamates with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of enzyme inhibitors or other bioactive molecules.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The benzyl and chloro groups may contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Calculated based on molecular formula.

Reactivity and Stability

- Chloro-Ketone vs. Ketone: The 3-chloro-2-oxopropyl group in the target compound enhances electrophilicity compared to the non-chlorinated analogue (CAS 98014-77-8), facilitating nucleophilic substitution reactions. However, the chloro substituent increases sensitivity to hydrolysis, necessitating storage under inert conditions at -20°C .

- This contrasts with simpler analogues like tert-butyl (3-chloro-2-oxopropyl)carbamate, which lack aromaticity .

- Fluoro vs. Chloro Substitution: The fluoro analogue (C8H14FNO3) exhibits greater metabolic stability due to the strong C-F bond but reduced leaving-group ability compared to chlorine, making it less reactive in SN2 reactions .

Biological Activity

Tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its properties and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 297.78 g/mol. The compound features a tert-butyl group , a benzyl moiety , and a chloro-substituted oxopropyl group , which contribute to its unique reactivity and biological interactions.

Research indicates that this compound exhibits potential as an acetylcholinesterase (AChE) inhibitor . AChE is an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to elevated levels of acetylcholine in synaptic clefts, enhancing neuronal communication and potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease.

The chloro group in the compound enhances its electrophilic character, allowing it to interact effectively with nucleophilic sites on enzymes and proteins. This reactivity is crucial for its function as an enzyme inhibitor.

Enzyme Inhibition Studies

The biological activity of this compound has been evaluated through various studies focusing on its inhibitory effects on AChE. The following table summarizes key findings from these studies:

These results indicate that this compound possesses promising inhibitory activity against cholinesterases, which may be leveraged in drug development for neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was administered to animal models exhibiting symptoms of neurodegeneration. The results showed that the compound significantly improved cognitive function as measured by behavioral tests, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing this compound and evaluating its biological properties. The synthesis involved several steps including the reaction of benzaldehyde with tert-butyl carbamate under specific conditions to yield the desired product. Subsequent biological assays confirmed its efficacy as an AChE inhibitor, reinforcing its potential application in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a related carbamate derivative was prepared by reacting 2,3-dichloro-1,4-naphthoquinone with tert-butyl 3-aminopropyl carbamate in acetonitrile with K₂CO₃ as a base, followed by purification via column chromatography and slow evaporation for crystallization .

- Critical Parameters :

- Solvent choice (polar aprotic solvents like acetonitrile enhance reactivity).

- Base selection (K₂CO₃ balances nucleophilicity and side-reaction suppression).

- Temperature control (room temperature avoids thermal decomposition of intermediates).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this carbamate?

- 1H NMR Analysis : Key signals include:

- tert-Butyl group: δ ~1.4 ppm (singlet, 9H).

- Benzyl protons: δ ~4.3–4.5 ppm (multiplet, 2H).

- Chloro-oxopropyl moiety: δ ~3.8–4.2 ppm (coupled protons adjacent to Cl and carbonyl groups) .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Stability : Stable at room temperature but sensitive to strong acids/bases and oxidizing agents. Store in airtight containers away from light .

- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of dust/aerosols .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Structural Insights : In related carbamates, bifurcated N–H···O hydrogen bonds (e.g., N1–H1⋯O4 and N1–H1⋯O1) stabilize molecular conformations. Adjacent molecules form chains via C–H⋯O interactions, creating a 3D network with R₂₂(10) and C(10) graph-set motifs .

- Refinement Tools : SHELXL (via SHELX suite) refines hydrogen atom positions using Fourier maps and riding models, ensuring accurate bond-length constraints (e.g., C–H = 0.95–1.00 Å) .

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

- Data Reconciliation : Compare experimental (X-ray) bond angles with DFT-optimized geometries. For example, discrepancies in C–C–Cl angles may arise from crystal packing forces versus gas-phase calculations.

- Software Validation : Cross-validate using multiple programs (e.g., SHELX for refinement, ORTEP-3 for visualization) to identify systematic errors .

Q. What strategies optimize the reaction yield of N-substituted carbamates under varying conditions?

- Design of Experiments (DoE) : Vary parameters (solvent polarity, base strength, stoichiometry) in a factorial design. For instance, acetonitrile/K₂CO₃ gave 72% yield in a related synthesis, while DMF/Et₃N led to side-product formation .

- Purification Challenges : Use preparative HPLC for polar byproducts or silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.